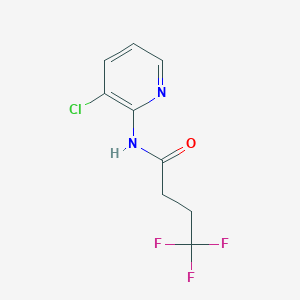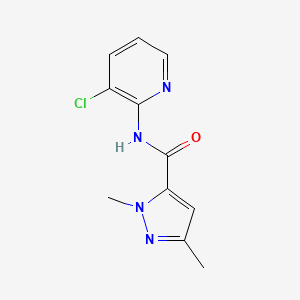![molecular formula C10H11BrN4O B6630664 5-bromo-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B6630664.png)
5-bromo-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-2-amine is a heterocyclic compound that contains both pyrimidine and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-2-amine typically involves the following steps:
Formation of the oxazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Bromination: Introduction of the bromine atom at the desired position on the pyrimidine ring can be done using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.
Amidation: The final step involves the formation of the amine group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable solvent and catalyst.
Major Products Formed
Oxidation: Formation of oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
5-bromo-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-bromo-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structural features of the compound.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-2-amine: Unique due to the presence of both pyrimidine and oxazole rings.
Other oxazole derivatives: Compounds with similar oxazole rings but different substituents.
Other pyrimidine derivatives: Compounds with similar pyrimidine rings but different substituents.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O/c1-6-3-12-9(16-6)7(2)15-10-13-4-8(11)5-14-10/h3-5,7H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKIJMQOIACEDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C(C)NC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine](/img/structure/B6630606.png)



![3-chloro-4-fluoro-N-[(1R)-2-hydroxy-1-phenylethyl]benzamide](/img/structure/B6630636.png)
![4-[(2-Chloropyridin-4-yl)sulfamoyl]-1-methylpyrrole-2-carboxamide](/img/structure/B6630644.png)

![N-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpyridine-2-carboxamide](/img/structure/B6630672.png)
![N-[4-(hydroxymethyl)oxan-4-yl]-5-methylpyrazine-2-carboxamide](/img/structure/B6630680.png)
![4-Fluoro-2-[(2-methylsulfonylethylamino)methyl]phenol](/img/structure/B6630685.png)
![N-[4-(hydroxymethyl)oxan-4-yl]furan-3-carboxamide](/img/structure/B6630689.png)
